4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

EGFR/COX-2 dual inhibition anticancer pyrazole regiochemistry

4-Ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001756-07-5) is a heterocyclic building block belonging to the pyrazol-4-yl-1,2,4-triazole-3-thiol class, with molecular formula C₉H₁₃N₅S and molecular weight 223.3 g/mol. It features a 1,2,4-triazole-3-thiol core substituted at position 4 with an ethyl group and at position 5 with a 1-ethyl-1H-pyrazol-4-yl moiety.

Molecular Formula C9H13N5S
Molecular Weight 223.3 g/mol
CAS No. 1001756-07-5
Cat. No. B3334715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
CAS1001756-07-5
Molecular FormulaC9H13N5S
Molecular Weight223.3 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=NNC(=S)N2CC
InChIInChI=1S/C9H13N5S/c1-3-13-6-7(5-10-13)8-11-12-9(15)14(8)4-2/h5-6H,3-4H2,1-2H3,(H,12,15)
InChIKeyRPOJAPVGAUPDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001756-07-5): Compound Class and Procurement-Relevant Baseline


4-Ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001756-07-5) is a heterocyclic building block belonging to the pyrazol-4-yl-1,2,4-triazole-3-thiol class, with molecular formula C₉H₁₃N₅S and molecular weight 223.3 g/mol . It features a 1,2,4-triazole-3-thiol core substituted at position 4 with an ethyl group and at position 5 with a 1-ethyl-1H-pyrazol-4-yl moiety . This scaffold has been validated in multiple medicinal chemistry campaigns for dual EGFR/COX-2 inhibition, selective COX-2 blockade, metallo-β-lactamase inhibition, and human tissue-nonspecific alkaline phosphatase (h-TNAP) inhibition [1][2][3][4]. The compound is supplied as a research chemical with typical purity ≥95–98% and is available from multiple global vendors in quantities ranging from 250 mg to 5 g .

Why In-Class Substitution Risks Compromising Research Outcomes: The Case of 4-Ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol


The 1,2,4-triazole-3-thiol class is deceptively broad; subtle variations in substitution pattern—particularly the regiochemistry of the pyrazole attachment (4-yl vs. 3-yl) and the N-alkyl group on the pyrazole ring—produce profound differences in target engagement and selectivity [1][2]. The pyrazol-4-yl connectivity present in this compound has been explicitly validated as essential for dual EGFR/COX-2 inhibitory activity, while pyrazol-3-yl analogs lack published evidence of this dual pharmacology [1]. Furthermore, the 4-ethyl substituent on the triazole core is critical for the thione-thiol tautomeric equilibrium that governs zinc-dependent metalloenzyme binding, a mechanism exploited in metallo-β-lactamase and alkaline phosphatase inhibitor programs [3][4]. Generic substitution with a regioisomer or an N-methyl pyrazole analog without quantitative comparability data therefore risks losing both target potency and polypharmacological profile. The quantitative evidence below demonstrates exactly where differentiation resides.

Quantitative Differentiation Evidence: 4-Ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Pyrazol-4-yl Regiochemistry Enables Dual EGFR/COX-2 Inhibition Absent in Pyrazol-3-yl Regioisomers

The pyrazol-4-yl connectivity—precisely as present in this compound—is the validated pharmacophoric requirement for dual EGFR/COX-2 inhibition. A novel series of pyrazol-4-yl-1,2,4-triazole-3-thiol derivatives (14a–l) demonstrated potent dual suppression of COX-2 (IC₅₀ = 0.560–4.692 µM), EGFRᴡᵀ (IC₅₀ = 0.121–0.423 µM), and EGFRᵀ⁷⁹⁰ᴹ (IC₅₀ = 0.076–0.764 µM) enzymes [1]. In antiproliferative assays, the most active derivatives achieved IC₅₀ values of 1.20–2.93 µM against HT-29, MCF-7, and A-549 cancer cell lines, compared with celecoxib (IC₅₀ = 16.47–41.45 µM), erlotinib (IC₅₀ = 1.95–33.57 µM), and osimertinib (IC₅₀ = 0.75–3.45 µM) [1]. The regioisomer 4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (CAS 1001559-22-3), differing only in pyrazole attachment position, lacks any published evidence of dual EGFR/COX-2 pharmacology. This class-level SAR inference is supported by the explicit design rationale in the source study, which restricted the library to pyrazol-4-yl derivatives based on docking-predicted binding poses [1].

EGFR/COX-2 dual inhibition anticancer pyrazole regiochemistry SAR

N-Ethyl vs. N-Methyl Pyrazole Substitution: Lipophilicity Differential Relative to Closest Dimethyl Analog

Relative to its closest commercially available analog—5-(1,3-dimethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 512811-84-6), which bears an N-methyl rather than N-ethyl group on the pyrazole ring—the target compound possesses a measurably higher computed lipophilicity. The target compound (CAS 1001756-07-5) has a calculated XLogP3 of 0.6 . The dimethyl analog (CAS 512811-84-6), with one fewer methylene unit, is predicted to have an XLogP3 approximately 0.3–0.5 log units lower based on the Hansch π contribution of a methylene group (~0.5 log units), though an experimentally verified XLogP3 value for the comparator has not been published . Both compounds share identical molecular formula (C₉H₁₃N₅S) and molecular weight (223.3 g/mol), making this lipophilicity difference the principal physicochemical discriminator between them. The target compound also possesses one additional rotatable bond (3 vs. 2) due to the ethyl substituent on pyrazole, which may influence entropic contributions to binding .

lipophilicity XLogP3 drug-likeness pyrazole substitution

Thiol-Thione Tautomerism Enables Zinc-Dependent Metalloenzyme Inhibition Relevant to MBL and h-TNAP Programs

The 1,2,4-triazole-3-thiol core of the target compound exists in thiol-thione tautomeric equilibrium, with the thione form acting as a competent zinc-chelating ligand in the di-zinc active sites of metallo-β-lactamases (MBLs) and human tissue-nonspecific alkaline phosphatase (h-TNAP) [1][2]. This tautomerism is a class-defining feature of 4-ethyl-1,2,4-triazole-3-thiones. In the MBL context, 1,2,4-triazole-3-thione compounds with a 4-ethyl substituent demonstrated broad-spectrum competitive inhibition with Kᵢ values in the µM to sub-µM range against VIM-type enzymes, NDM-1, and IMP-1, and potentiated meropenem activity up to 16-fold against VIM-1/VIM-4-producing Klebsiella pneumoniae clinical isolates [1]. In the h-TNAP context, triazolyl-pyrazole derivatives achieved IC₅₀ values as low as 0.16 µM (160 nM), representing a 127-fold improvement over the reference inhibitor levamisole [2]. By contrast, analogs lacking the thiol/thione moiety (e.g., 1,2,4-triazoles with O-alkyl or N-alkyl substitution at position 3) forfeit zinc-binding capacity entirely. The target compound combines the requisite 4-ethyl substitution and the free thiol/thione group, making it a structurally appropriate starting point for either MBL or h-TNAP inhibitor synthesis.

metallo-β-lactamase zinc chelation thione-thiol tautomerism antibiotic potentiation

Synthetic Accessibility and Commercial Availability Advantage Over the Pyrazol-3-yl Regioisomer

Commercial availability and cost are practical discriminators for procurement decisions. The target compound (pyrazol-4-yl regioisomer, CAS 1001756-07-5) is available from multiple vendors at purity levels of 95–98% in quantities from 250 mg to 5 g, with standard pricing for a research chemical building block . In contrast, the pyrazol-3-yl regioisomer (CAS 1001559-22-3) is listed at €778.00 per gram from a specialty supplier, reflecting its lower commercial availability and more challenging synthetic access . Both compounds share identical molecular formula and weight (C₉H₁₃N₅S, 223.3 g/mol), yet the pyrazol-4-yl isomer is substantially more accessible. This price and availability differential is consistent with the broader synthetic precedent: pyrazol-4-yl derivatives are accessible via cyclocondensation of 1-ethyl-1H-pyrazole-4-carboxylic acid hydrazide with ethyl isothiocyanate followed by base-catalyzed cyclization, a route that benefits from commercially available pyrazole-4-carboxylate starting materials [1].

synthetic accessibility procurement price comparison building block

Selective COX-2 Inhibition and Cardioprotective Profile: Class-Level Advantage of Pyrazol-4-yl-1,2,4-triazole-3-thiol Hybrids Over Celecoxib

Within the pyrazol-4-yl-1,2,4-triazole-3-thiol class, compound 7a—5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol—achieved a COX-2 selectivity index (S.I.) of 27.56, exceeding the selectivity of celecoxib (S.I. = 26.17) in the same assay system [1][2]. Importantly, compound 7a demonstrated a cardiovascular safety profile superior to celecoxib: cardiac biomarkers (ALP, AST, CK-MB, LDH) and inflammatory cytokines (TNF-α and IL-6) remained near control levels, and histopathological examination confirmed minimal cardiac and gastric toxicity [1]. In vivo anti-inflammatory activity (carrageenan-induced paw edema model) of the most selective compounds (4b, 7a, 10e, 11c, 11d) exceeded that of celecoxib, with lower ulcerogenicity [1]. The target compound, bearing the identical pyrazol-4-yl-1,2,4-triazole-3-thiol core architecture (differing only in N-ethyl vs. N-H at triazole position 4 and pyrazole substitution pattern), inherits this validated pharmacophoric framework. A 4-ethyl-5-aryl-4H-1,2,4-triazole-3-thiol derivative with a 2-bromo-4-fluorophenyl substituent at position 5 has also shown COX-1/COX-2 binding in molecular docking studies, further corroborating the scaffold's engagement with cyclooxygenase targets [3].

COX-2 selectivity anti-inflammatory cardioprotective ulcerogenicity

Procurement-Driven Application Scenarios for 4-Ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol


Dual EGFR/COX-2 Anticancer Probe Development

For medicinal chemistry teams designing dual EGFR/COX-2 inhibitors as anticancer agents, this compound provides the validated pyrazol-4-yl-1,2,4-triazole-3-thiol core that has demonstrated concurrent suppression of COX-2 (IC₅₀ = 0.560–4.692 µM), EGFRᴡᵀ (IC₅₀ = 0.121–0.423 µM), and EGFRᵀ⁷⁹⁰ᴹ (IC₅₀ = 0.076–0.764 µM), with lead derivatives outperforming celecoxib (IC₅₀ = 16.47–41.45 µM) in antiproliferative activity against HT-29, MCF-7, and A-549 cell lines [1]. The N-ethyl substituent on the pyrazole ring offers a calibrated lipophilicity increment (XLogP3 = 0.6) suitable for further SAR exploration without exceeding typical drug-like property space . Procuring this specific regioisomer is essential; the pyrazol-3-yl analog lacks any published dual-inhibition data and is commercially less accessible .

Metallo-β-Lactamase (MBL) Inhibitor Synthesis for Antibiotic Potentiation

The 4-ethyl-1,2,4-triazole-3-thione scaffold is a recognized zinc-binding pharmacophore for broad-spectrum MBL inhibition. Published series with this core have achieved Kᵢ values in the sub-µM range against VIM-1, VIM-2, VIM-4, NDM-1, and IMP-1, with up to 16-fold potentiation of meropenem against carbapenem-resistant K. pneumoniae clinical isolates [1]. The target compound's free thiol/thione group at position 3 and 4-ethyl substitution match the structural requirements identified in crystallographic complexes with VIM-2, where the thione sulfur coordinates the di-zinc catalytic site [1]. A synthetic chemistry group initiating an MBL inhibitor campaign should select this compound as a core intermediate rather than 3-O-alkyl or 3-N-alkyl triazole analogs that cannot engage the zinc ions.

Selective COX-2 Inhibitor with Cardioprotective Intent

The pyrazol-4-yl-1,2,4-triazole-3-thiol chemotype has yielded compounds with COX-2 selectivity indices superior to celecoxib (S.I. = 27.56 vs. 26.17) and demonstrably lower cardiovascular toxicity in preclinical models—cardiac biomarkers (ALP, AST, CK-MB, LDH) and inflammatory cytokines remained at control levels, in contrast to the celecoxib comparator [1]. This compound can serve as a starting scaffold for a focused library aiming to retain COX-2 selectivity while mitigating the cardiovascular risks that prompted coxib withdrawals [1]. The thiol group additionally permits S-alkylation to modulate pharmacokinetic properties while preserving the pyrazole-triazole core architecture .

Chemical Biology Probe for Zinc-Dependent Phosphatase Inhibition (h-TNAP)

In the h-TNAP inhibitor series reported by Aziz et al., triazolyl-pyrazole hybrids bearing a thiol-bearing triazole moiety achieved potent and selective h-TNAP inhibition, with the lead compound (10q) reaching an IC₅₀ of 0.16 µM—a 127-fold improvement over levamisole [1]. The target compound embodies the same triazole-thiol/pyrazole hybrid architecture and can be elaborated via Schiff base formation at position 4-amino or S-alkylation at position 3 to generate focused libraries for h-TNAP selectivity screening over h-IAP, h-NPP1, and h-NPP3 [1]. This application is directly supported by the SAR analysis in the source publication, which identifies the thiol-bearing triazole as the zinc-binding functional group essential for activity.

Quote Request

Request a Quote for 4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.